molecular formula C6H13NO4S B2531011 2-(1,4-Dioxan-2-yl)ethanesulfonamide CAS No. 2248312-54-9

2-(1,4-Dioxan-2-yl)ethanesulfonamide

Cat. No. B2531011
CAS RN: 2248312-54-9
M. Wt: 195.23
InChI Key: CPYBYQOBYNQYJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The InChI code for a related compound, “2-(1,4-dioxan-2-yl)ethanamine”, is 1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Environmental Remediation

  • Degradation of 1,4-Dioxane : A study investigated the effectiveness of the photoelectro-peroxone (PEP) process in degrading 1,4-dioxane, emphasizing the importance of operational parameters for pollutant degradation. The PEP process demonstrated significant synergies in 1,4-dioxane degradation, suggesting its potential for advanced oxidation wastewater treatment (Shen et al., 2017).

Advanced Materials and Catalysis

  • Metal-Organic Frameworks (MOFs) for Gas Separation : Research on iron(III) peroxide 2,5-dioxido-1,4-benzenedicarboxylate [Fe2(O2)(dobdc)] demonstrated its potential for ethane/ethylene separation, leveraging iron-peroxo sites for preferential ethane binding. This breakthrough offers a low-energy, ambient condition solution for an industrially significant separation process (Li et al., 2018).

Chemical Synthesis and Polymer Science

  • Polyaddition Behavior : A study explored the polyaddition reactions of bis(cyclic carbonates) with diamines, finding differences in reactivity and molecular weight of the resulting polymers based on the structure of the cyclic carbonates. This research contributes to the development of new polymeric materials with tailored properties (Tomita et al., 2001).

Biotechnology and Biochemical Engineering

  • Enzyme Immobilization for Wastewater Treatment : The immobilization of horseradish peroxidase on catalytic beads was explored for the removal of 2,4-dichlorophenol from wastewater. This approach demonstrated the potential of enzyme immobilization techniques in enhancing pollutant degradation while offering operational stability (Wang et al., 2015).

properties

IUPAC Name

2-(1,4-dioxan-2-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYBYQOBYNQYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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